1,3-dioxo-2-{2-[(pentyloxy)carbonyl]phenyl}-2,3-dihydro-1H-isoindole-5-carboxylic acid
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Overview
Description
1,3-Dioxo-2-{2-[(pentyloxy)carbonyl]phenyl}isoindole-5-carboxylic acid is a complex organic compound that belongs to the class of isoindole derivatives. Isoindoles are significant heterocyclic systems in natural products and drugs, known for their diverse biological activities and applications in various fields .
Preparation Methods
The synthesis of 1,3-dioxo-2-{2-[(pentyloxy)carbonyl]phenyl}isoindole-5-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the Fischer indole synthesis, which involves the reaction of cyclohexanone with phenylhydrazine hydrochloride under acidic conditions . Industrial production methods may vary, but they generally follow similar principles, often optimized for higher yields and purity.
Chemical Reactions Analysis
1,3-Dioxo-2-{2-[(pentyloxy)carbonyl]phenyl}isoindole-5-carboxylic acid can undergo various chemical reactions, including:
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1,3-Dioxo-2-{2-[(pentyloxy)carbonyl]phenyl}isoindole-5-carboxylic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1,3-dioxo-2-{2-[(pentyloxy)carbonyl]phenyl}isoindole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the biological context, but it often involves binding to receptors or enzymes, thereby modulating their activity .
Comparison with Similar Compounds
1,3-Dioxo-2-{2-[(pentyloxy)carbonyl]phenyl}isoindole-5-carboxylic acid can be compared with other isoindole derivatives, such as:
- 1,3-Dioxo-2-{4-[(pentyloxy)carbonyl]phenyl}isoindole-5-carboxylic acid
- N-arylsulfonyl-3-acetylindole derivatives
These compounds share similar structural features but may differ in their specific biological activities and applications, highlighting the uniqueness of 1,3-dioxo-2-{2-[(pentyloxy)carbonyl]phenyl}isoindole-5-carboxylic acid.
Properties
Molecular Formula |
C21H19NO6 |
---|---|
Molecular Weight |
381.4 g/mol |
IUPAC Name |
1,3-dioxo-2-(2-pentoxycarbonylphenyl)isoindole-5-carboxylic acid |
InChI |
InChI=1S/C21H19NO6/c1-2-3-6-11-28-21(27)15-7-4-5-8-17(15)22-18(23)14-10-9-13(20(25)26)12-16(14)19(22)24/h4-5,7-10,12H,2-3,6,11H2,1H3,(H,25,26) |
InChI Key |
CBTOMJAZRHDUIN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC(=O)C1=CC=CC=C1N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O |
Origin of Product |
United States |
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